(Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrophenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.
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Step 1: Synthesis of Thiazole Ring
Reactants: α-haloketone, thioamide
Conditions: Basic medium, typically using sodium ethoxide in ethanol
Reaction: Formation of the thiazole ring
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Step 2: Formation of the Acrylonitrile Moiety
Reactants: 3,4-dimethoxybenzaldehyde, 4-(4-nitrophenyl)thiazole-2-carbaldehyde, malononitrile
Conditions: Knoevenagel condensation using piperidine as a catalyst
Reaction: Condensation to form the acrylonitrile derivative
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
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Reduction: : The nitro group can be reduced to an amine.
Reagents: Hydrogen gas with palladium on carbon (Pd/C), or iron powder with hydrochloric acid
Conditions: Ambient temperature and pressure for catalytic hydrogenation
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Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions.
Reagents: Halogens, nitrating agents
Conditions: Presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: Formation of quinones from the methoxy groups
Reduction: Conversion of the nitro group to an amine
Substitution: Halogenated or nitrated derivatives of the aromatic rings
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the thiazole ring and the nitrophenyl group contributes to its biological activity, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the disruption of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3,4-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
Compared to similar compounds, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-18-8-3-13(10-19(18)27-2)9-15(11-21)20-22-17(12-28-20)14-4-6-16(7-5-14)23(24)25/h3-10,12H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUAHACEASTFC-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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